4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C15H11ClN2O It is characterized by the presence of a chloro group, a phenyl group, and a pyrazolyl group attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds have been found to target phytopathogenic fungi , suggesting that this compound may also act on similar targets.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit their function
Biochemical Pathways
Given its potential antifungal properties , it may interfere with essential biochemical pathways in fungi, leading to their inhibition or death.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is suggested that the compound may exhibit antifungal properties, potentially leading to the inhibition or death of targeted fungi .
Action Environment
Factors such as temperature, ph, and presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding phenol derivative.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, phenol derivatives from reduction, and various substituted phenols from substitution reactions.
Scientific Research Applications
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1H-pyrazol-3-yl)phenol: This compound has similar structural features but differs in the position of the pyrazolyl group.
4-bromo-3-phenol-1H-pyrazole: This compound has a bromine atom instead of a chlorine atom.
Uniqueness
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-(2-phenylpyrazol-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORUSDINHPKFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425627 |
Source
|
Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36124-03-5 |
Source
|
Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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